Zinc diicosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc diicosanoate is a chemical compound that belongs to the class of organozinc compounds It is formed by the reaction of zinc with icosanoic acid, a long-chain fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The reaction typically occurs under heating conditions to facilitate the formation of the zinc salt. The general reaction is as follows:
ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with icosanoic acid in large reactors. The reaction mixture is heated to a specific temperature to ensure complete conversion. The product is then purified through filtration and recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Zinc diicosanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form zinc oxide and other oxidation products.
Reduction: It can be reduced under specific conditions to yield zinc metal and icosanoic acid.
Substitution: The compound can participate in substitution reactions where the icosanoate groups are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various organic reagents can be employed depending on the desired substitution product.
Major Products Formed:
Oxidation: Zinc oxide and carboxylic acids.
Reduction: Zinc metal and icosanoic acid.
Substitution: New organozinc compounds with different ligands.
Scientific Research Applications
Zinc diicosanoate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential antimicrobial properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the production of lubricants, coatings, and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of zinc diicosanoate involves its interaction with molecular targets such as enzymes and cell membranes. The zinc ion in the compound can act as a Lewis acid, facilitating various biochemical reactions. The long-chain icosanoate groups can interact with lipid membranes, potentially altering their properties and functions.
Comparison with Similar Compounds
Zinc stearate: Another zinc carboxylate with shorter fatty acid chains.
Zinc palmitate: Similar structure but with palmitic acid instead of icosanoic acid.
Zinc oleate: Contains unsaturated oleic acid instead of saturated icosanoic acid.
Uniqueness: Zinc diicosanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties. Its longer chain length can enhance its hydrophobicity and interaction with lipid membranes, making it suitable for specific applications where other zinc carboxylates may not be as effective.
Properties
CAS No. |
93028-35-4 |
---|---|
Molecular Formula |
C40H78O4Zn |
Molecular Weight |
688.4 g/mol |
IUPAC Name |
zinc;icosanoate |
InChI |
InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
CCTYJGNBCQQCKM-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.